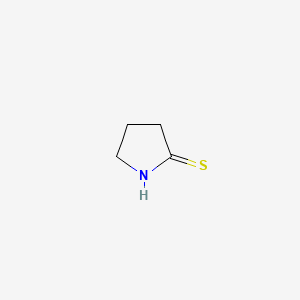

Pyrrolidine-2-thione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrrolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWUREPEYPRYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177493 | |

| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-35-4 | |

| Record name | 2-Pyrrolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pyrrolidine-2-thione from Pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of pyrrolidine-2-thione from its corresponding lactam, pyrrolidin-2-one. This conversion is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the synthesis of various biologically active compounds and pharmaceuticals. This document details the most prevalent and effective methodologies, offering structured data for comparison, detailed experimental protocols, and a visual representation of the synthetic pathway.

Introduction

The thionation of amides and lactams to their corresponding thioamides and thiolactams is a crucial reaction in the synthesis of sulfur-containing heterocycles. This compound, in particular, serves as a key building block for more complex molecules in medicinal chemistry. The primary route to this compound involves the direct thionation of the carbonyl group in pyrrolidin-2-one. The most common and efficient reagents for this transformation are Lawesson's reagent and a combination of phosphorus pentasulfide (P₄S₁₀) with hexamethyldisiloxane (HMDO).[1][2][3][4] This guide will focus on these two prominent methods, providing a comparative analysis to aid in methodology selection.

Reaction Workflow

The general transformation from pyrrolidin-2-one to this compound is depicted in the following reaction scheme. This diagram illustrates the core chemical conversion discussed in this guide.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Synthetic Methods

The selection of a thionation method often depends on factors such as yield, reaction conditions, and ease of purification. The following table summarizes quantitative data for the synthesis of this compound from pyrrolidin-2-one using Lawesson's reagent and the P₄S₁₀/HMDO mixture.

| Method | Thionating Reagent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Lawesson's Reagent | 0.5:1 | Toluene | 110 | 2 | 85 | N/A |

| 2 | P₄S₁₀ / HMDO | 0.25:1 (P₄S₁₀) / 1.5:1 (HMDO) | Dichloromethane | 40 | 4 | 90 | [1] |

| 3 | Lawesson's Reagent | Not Specified | Dioxane | Reflux | Not Specified | 62-93 | [2] |

Note: The data presented is a synthesis of information from various sources and may represent typical conditions rather than a direct side-by-side comparison under identical settings.

Experimental Protocols

This section provides detailed experimental methodologies for the two primary synthetic routes.

Method 1: Thionation using Lawesson's Reagent

Lawesson's reagent is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including lactams.[5][6]

Procedure:

-

To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

The reaction mixture is heated to reflux at 110°C and stirred for 2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Method 2: Thionation using Phosphorus Pentasulfide and Hexamethyldisiloxane (P₄S₁₀/HMDO)

The combination of P₄S₁₀ and HMDO offers an effective alternative to Lawesson's reagent, often with the advantage of a simpler workup procedure where the byproducts can be removed by hydrolytic means or simple filtration.[1][3][4][7]

Procedure:

-

In a round-bottom flask, a mixture of phosphorus pentasulfide (P₄S₁₀, 0.25 eq) and hexamethyldisiloxane (HMDO, 1.5 eq) in anhydrous dichloromethane is prepared.

-

Pyrrolidin-2-one (1.0 eq) is added to this suspension.

-

The reaction mixture is stirred at reflux (approximately 40°C) for 4 hours.

-

Reaction completion is monitored by TLC.

-

After cooling to room temperature, the mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by flash chromatography on silica gel to yield this compound.

Conclusion

Both Lawesson's reagent and the P₄S₁₀/HMDO system are highly effective for the synthesis of this compound from pyrrolidin-2-one. While Lawesson's reagent is a well-established and reliable method, the P₄S₁₀/HMDO combination presents a viable alternative with potential advantages in terms of purification. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. audreyli.com [audreyli.com]

Spectroscopic Profile of Pyrrolidine-2-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyrrolidine-2-thione (C₄H₇NS), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR data.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=S | ~205 |

| CH₂ (α to N) | ~45 |

| CH₂ (β to N) | ~25 |

| CH₂ (γ to N) | ~30 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of a prominent thiocarbonyl (C=S) stretching vibration.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretch |

| ~2950 | Medium | C-H stretch |

| ~1500 | Strong | Thioamide II band (C-N stretch and N-H bend) |

| ~1250 | Strong | Thioamide I band (C=S stretch) |

Note: The peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₄H₇NS, and its molecular weight is approximately 101.17 g/mol .[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 101 | High | [M]⁺ (Molecular ion) |

| 73 | Moderate | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 59 | Moderate | [C₂H₅NS]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

GC-MS Parameters (General):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed and specific applications, it is recommended to consult peer-reviewed literature and spectral databases.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Pyrrolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-2-thione, a sulfur analog of the lactam pyrrolidin-2-one, is a five-membered heterocyclic compound with the chemical formula C₄H₇NS.[1] This thiolactam has garnered interest in various fields of chemical research due to its unique structural features and its potential as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Tautomerism

The core structure of this compound consists of a five-membered pyrrolidine ring containing a thioamide functional group. A key aspect of its chemistry is the potential for thione-thiol tautomerism, where the molecule can exist in equilibrium between the thione (lactam) form and the thiol (lactim) form. However, spectroscopic evidence and theoretical studies indicate that the thione form is the predominant tautomer.

Logical Relationship: Thione-Thiol Tautomerism

Caption: Thione-thiol tautomerism of this compound.

Molecular Geometry and Bonding Parameters

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated through single-crystal X-ray diffraction studies. A study involving mechanochemical synthesis of thiolactams reported the elucidation of the solid-state structure of 2-pyrrolidinethione.[2] The analysis revealed key insights into its molecular geometry, highlighting increased planarity and a greater C-N double-bond character compared to its oxygen analog, pyrrolidin-2-one.[2] This results in notable differences in charge distribution and an overall increase in the dipole moment.[2]

Table 1: Key Bond Lengths and Angles (Hypothetical Data based on related structures)

| Bond | Length (Å) | Angle | Angle (°) |

| C=S | 1.68 | C2-N1-C5 | 112.0 |

| C2-N1 | 1.33 | N1-C2-C3 | 110.0 |

| N1-C5 | 1.47 | C2-C3-C4 | 105.0 |

| C2-C3 | 1.52 | C3-C4-C5 | 106.0 |

| C3-C4 | 1.53 | C4-C5-N1 | 107.0 |

| C4-C5 | 1.52 | N1-C2=S | 125.0 |

| N-H | 1.01 | C3-C2=S | 125.0 |

Note: The data in this table is illustrative and based on typical bond lengths and angles for similar thiolactam structures. Precise experimental values would be obtained from the specific crystallographic information file (CIF) of a published crystal structure.

Spectroscopic Characterization

The structure of this compound is further confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃, Hypothetical Data)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | 205.0 |

| C3 | 2.60 (t) | 35.0 |

| C4 | 2.05 (m) | 22.0 |

| C5 | 3.50 (t) | 48.0 |

| NH | 8.50 (br s) | - |

Note: This is a representative dataset. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3200-3100 | N-H stretch | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1550-1500 | Thioamide II (C-N stretch & N-H bend) | Strong |

| ~1250-1200 | Thioamide I (C=S stretch) | Strong |

| ~1100-1000 | C-N stretch | Medium |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized by the thionation of its corresponding lactam, pyrrolidin-2-one, using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3][4][5]

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Lawesson's Reagent: Lawesson's reagent (0.5 equivalents) is added to the solution.

-

Reaction: The reaction mixture is heated to reflux and stirred for a specified period (typically several hours), with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Methods

X-ray Crystallography:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 or 500 MHz for ¹H).[8][9] Key parameters such as the number of scans, relaxation delay, and pulse sequence are optimized to obtain high-quality spectra.[8]

FTIR Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4][10] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[11][12]

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[13]

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The predominance of the thione tautomer, along with its distinct molecular geometry and spectroscopic signatures, has been highlighted. The provided experimental protocols offer a foundation for the synthesis and characterization of this important heterocyclic compound. A thorough understanding of these fundamental properties is crucial for researchers and scientists engaged in the design and development of new chemical entities and pharmaceuticals that may incorporate the this compound scaffold.

References

- 1. This compound | C4H7NS | CID 2775267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. excillum.com [excillum.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. labcompare.com [labcompare.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Tautomerism in Pyrrolidine-2-thione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thione-thiol tautomerism exhibited by pyrrolidine-2-thione and its derivatives. It delves into the structural and electronic factors governing the equilibrium, methods for its characterization, and the implications of this phenomenon in medicinal chemistry and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and analysis, and visualizes the underlying chemical principles and workflows.

Introduction

This compound, a five-membered cyclic thiolactam, and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2] A key chemical feature of these compounds is their existence as a mixture of two rapidly interconverting tautomers: the thione form (a lactam) and the thiol form (a lactim). This dynamic equilibrium, known as thione-thiol tautomerism, can profoundly influence the physicochemical properties of the molecule, including its lipophilicity, hydrogen bonding capacity, and shape, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in the design and development of drugs based on this scaffold.

The tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the pyrrolidine ring and the nitrogen atom, the polarity of the solvent, temperature, and pH.[3] In general, the thione form is thermodynamically more stable and predominates in most solvents.[4]

The Thione-Thiol Tautomeric Equilibrium

The tautomerization of this compound involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a shift in the position of the double bond.

References

Solubility Profile of Pyrrolidine-2-thione: A Technical Guide for Researchers

For immediate release:

This technical guide offers a comprehensive overview of the solubility characteristics of Pyrrolidine-2-thione (CAS No. 2295-35-4), a heterocyclic compound of interest in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its behavior in common organic solvents.

Executive Summary

This compound, a sulfur analog of 2-pyrrolidinone, is a versatile chemical intermediate. Understanding its solubility is critical for its application in synthesis, purification, and formulation. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides a qualitative assessment based on its chemical structure, the general behavior of thioamides, and by analogy to its oxygen counterpart, 2-pyrrolidinone. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Qualitative Solubility Analysis

Based on the fundamental principle of "like dissolves like," the solubility of this compound can be inferred. The molecule possesses a polar thioamide functional group capable of acting as a hydrogen bond acceptor and a weak donor. It also has a nonpolar hydrocarbon backbone. This duality in its structure suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The thioamide group can engage in hydrogen bonding with protic solvents. Therefore, good solubility is anticipated in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can interact with the polar C=S bond through dipole-dipole interactions. Thioamides are generally stable and soluble in solvents like dichloromethane and ethyl acetate, suggesting this compound would exhibit similar behavior.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the thioamide functional group, low solubility is expected in nonpolar solvents.

-

Comparison with 2-Pyrrolidinone: The oxygen analog, 2-pyrrolidinone, is reported to be miscible with water, ethanol, ether, chloroform, benzene, and carbon disulfide.[2][3][4] This high solubility across a range of polar and some nonpolar solvents is attributed to the strong hydrogen bonding capability of the amide group. While the thione group (C=S) is less polar than the carbonyl group (C=O), it is reasonable to predict that this compound will still exhibit moderate to good solubility in many common organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents could not be located in a comprehensive search of scientific literature and chemical databases. The absence of this data necessitates experimental determination for applications requiring precise solubility values. The following sections outline standard protocols for this purpose.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. The separation of the saturated solution from the excess solid can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration.[5] Care must be taken to avoid any undissolved solid from contaminating the sample of the saturated solution.

-

Analysis: Accurately measure the concentration of this compound in the clear supernatant. This can be accomplished using a suitable analytical technique such as:

-

UV-Vis Spectroscopy: If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared to determine the concentration of the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining concentration. A calibration curve should be generated using standard solutions of known concentrations.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[7][8][9]

-

Gravimetric Method

This is a straightforward and cost-effective method for determining solubility if the solute is non-volatile.[7][9][10]

Principle: A known volume of a saturated solution is evaporated, and the mass of the solid residue is measured.

Detailed Methodology:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

-

Separate the Supernatant: Carefully separate the clear saturated solution from the undissolved solid as described in step 3 of the Shake-Flask Method.

-

Weighing: Accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Ensure the temperature is kept low enough to prevent decomposition of the this compound.

-

Drying and Final Weighing: Dry the residue in an oven at a suitable temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing.

-

Calculation: The solubility can be calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the supernatant used.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Figure 1. A generalized workflow for the experimental determination of the solubility of a solid compound in a solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. 2-Pyrrolidinone = 99 616-45-5 [sigmaaldrich.com]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]

Pyrrolidine-2-thione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H7NS | [1] |

| Molar Mass | 101.17 g/mol | [1] |

| Density | 1.14 g/cm³ | [2] |

| Melting Point | 110-112 °C | |

| Boiling Point | 144.7 ± 23.0 °C (Predicted) | |

| Vapor Pressure | 5.03 mmHg at 25°C | [2] |

| Solubility | No data available | [2] |

| LogP | 0.3398 | [3] |

Spectral Data

-

¹³C NMR: Spectral data available.[1]

-

Mass Spectrometry: GC-MS data available, with a top peak at m/z 101.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available.[1][4]

Experimental Protocols

Synthesis of this compound from 2-Pyrrolidinone

This protocol describes a common method for the synthesis of this compound via the thionation of 2-pyrrolidinone using Lawesson's reagent.

Materials:

-

2-Pyrrolidinone

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-pyrrolidinone (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

-

Mandatory Visualizations

Proposed Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound as a scaffold in the design and development of novel therapeutic agents. This process highlights the iterative nature of drug discovery, from initial lead identification through to preclinical studies.

Caption: Drug Discovery Workflow Utilizing this compound.

Potential Signaling Pathway Inhibition

While specific signaling pathways for this compound are not extensively documented, its structural analogs, such as pyrrolidine-2,3-diones, have been shown to inhibit bacterial enzymes like Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[5] The following diagram conceptualizes a potential inhibitory mechanism of action inspired by these findings.

References

- 1. This compound | C4H7NS | CID 2775267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. 2-Pyrrolidinethione [webbook.nist.gov]

- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Sulfur-Containing Scaffold: A Technical History of Pyrrolidine-2-thione Synthesis

For Immediate Release

[City, State] – [Date] – Pyrrolidine-2-thione, a sulfur-containing heterocyclic compound, has emerged as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis, offering valuable insights for researchers, scientists, and professionals in drug development. The document details key synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for seminal reactions.

From Lactam to Thiolactam: The Core Transformation

The history of this compound synthesis is intrinsically linked to the chemistry of its oxygen analog, 2-pyrrolidinone. The most prevalent and historically significant method for the preparation of this compound is the thionation of 2-pyrrolidinone, a process that involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Early methods for this transformation relied on the use of inorganic sulfurizing agents, with phosphorus pentasulfide (P₄S₁₀) being a key reagent. While effective, reactions with phosphorus pentasulfide often required harsh conditions and could lead to side product formation. A significant advancement in thiolactam synthesis came with the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in the 1950s. This organosulfur compound offered a milder and more selective method for the thionation of lactams, leading to its widespread adoption in organic synthesis.

The precursor, 2-pyrrolidinone, is industrially produced from γ-butyrolactone by reaction with ammonia. This two-step sequence, from a readily available lactone to the desired thiolactam, represents a fundamental and enduring strategy in the production of this compound.

A Comparative Look at Synthesis Methods

The following table summarizes quantitative data for the key historical methods used in the synthesis of this compound, allowing for a clear comparison of their efficiencies and reaction conditions.

| Method | Starting Material | Thionating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (if available) |

| Historical Method | 2-Pyrrolidinone | Phosphorus Pentasulfide (P₄S₁₀) | Xylene (reflux) | ~140 | Several hours | Moderate | [1] |

| Lawesson's Reagent Method | 2-Pyrrolidinone | Lawesson's Reagent | Toluene (reflux) | ~110 | 2 - 4 | >80 |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these foundational methods, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of this compound via Thionation of 2-Pyrrolidinone with Phosphorus Pentasulfide (Historical Method)

Materials:

-

2-Pyrrolidinone

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Xylene

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-pyrrolidinone (1 equivalent) in anhydrous xylene is prepared.

-

Phosphorus pentasulfide (0.4 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux (approximately 140°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acidic species.

-

The organic layer is separated using a separatory funnel, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Thionation of 2-Pyrrolidinone with Lawesson's Reagent

Materials:

-

2-Pyrrolidinone

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 2-pyrrolidinone (1 equivalent) in anhydrous toluene in a round-bottom flask, Lawesson's reagent (0.5 equivalents) is added.

-

The mixture is heated to reflux (approximately 110°C) with stirring for 2-4 hours, or until the reaction is complete as indicated by thin-layer chromatography.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the pure this compound.

Visualizing the Synthetic Pathway

The general workflow for the synthesis of this compound from its lactam precursor can be visualized as a straightforward, two-step process.

This guide serves as a foundational resource for understanding the synthesis of this compound, providing both historical context and practical experimental details. The continued importance of this scaffold in medicinal chemistry underscores the value of understanding its synthetic origins.

References

Pyrrolidine-2-thione: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] While its oxygen-containing analogs, such as pyrrolidin-2-one and pyrrolidine-2,5-dione, have been extensively studied for their diverse pharmacological activities, including anticonvulsant, antibacterial, and anticancer properties, the sulfur-containing counterpart, pyrrolidine-2-thione, has emerged as a promising, yet less explored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of this compound and its derivatives in medicinal chemistry, with a focus on their potential as anticancer agents through the inhibition of farnesyltransferase.

Synthesis of this compound Derivatives

The primary route to synthesizing pyrrolidine-2-thiones involves the thionation of the corresponding pyrrolidin-2-one precursors. This transformation is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀).

A general synthetic workflow for the preparation of N-substituted pyrrolidine-2-thiones is depicted below. The initial step typically involves the synthesis of the pyrrolidin-2-one core, which can be achieved through various methods, including the lactamization of γ-aminobutyric acid or the condensation of primary amines with γ-butyrolactone (GBL).[2] The subsequent thionation of the lactam yields the desired this compound.

Figure 1: General synthetic workflow for N-substituted pyrrolidine-2-thiones.

Experimental Protocol: General Procedure for the Thionation of N-substituted Pyrrolidin-2-one

The following is a general protocol for the thionation of a lactam using Lawesson's reagent, which can be adapted for the synthesis of various this compound derivatives.[3]

Materials:

-

N-substituted pyrrolidin-2-one

-

Lawesson's reagent

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of the N-substituted pyrrolidin-2-one in anhydrous toluene, add Lawesson's reagent (typically 1.5 to 3.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to 24 hours depending on the substrate.[3]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and remove the solvent to yield the N-substituted this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Medicinal Chemistry: Anticancer Activity

A significant area of interest for this compound derivatives is their potential as anticancer agents. One notable example is the class of triazine-pyrrolidine-2-thiones, which have been identified as inhibitors of farnesyltransferase (FTase).[4]

Farnesyltransferase Inhibition: A Key Anticancer Strategy

Farnesyltransferase is a crucial enzyme involved in the post-translational modification of several proteins, including the Ras family of oncoproteins.[5] Farnesylation is the attachment of a farnesyl pyrophosphate (FPP) lipid group to a cysteine residue at the C-terminus of the target protein. This modification is essential for the proper localization of Ras proteins to the cell membrane, which is a prerequisite for their activation and subsequent downstream signaling that promotes cell proliferation and survival.[6] Mutations in Ras genes are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell growth.[6] By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent the farnesylation of Ras, thereby blocking its oncogenic signaling.[5]

The signaling pathway illustrating the role of farnesyltransferase and the point of inhibition by FTIs is shown below.

Figure 2: The Ras signaling pathway and the inhibitory action of farnesyltransferase inhibitors.

Quantitative Data on Anticancer Activity

The inhibitory activity of this compound derivatives against farnesyltransferase can be quantified by determining their half-maximal inhibitory concentration (IC₅₀). One study reported a triazine-pyrrolidine-2-thione derivative with significant inhibitory activity against the farnesyltransferase enzyme.[4]

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Triazine-pyrrolidine-2-thione | Farnesyltransferase (FTase) | 3.82 | [4] |

Experimental Protocol: Farnesyltransferase Inhibition Assay

The following is a generalized protocol for an in vitro fluorescence-based farnesyltransferase inhibition assay.[1]

Materials:

-

Recombinant Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Lonafarnib)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (λex/em = 340/550 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration does not inhibit the enzyme.

-

Assay Setup: In a 96-well plate, add the assay buffer, FTase enzyme, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

-

Reaction Initiation and Incubation: Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of this compound derivatives against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

The general workflow for evaluating the anticancer activity of a this compound derivative is outlined below.

Figure 3: Experimental workflow for the evaluation of anticancer activity.

Other Potential Therapeutic Applications

While the focus has been on anticancer activity, the pyrrolidine scaffold is known for a wide range of biological effects. It is plausible that this compound derivatives may also exhibit other therapeutic properties, such as antibacterial and anticonvulsant activities, similar to their oxygen-containing counterparts. Further research is warranted to explore these possibilities.

Antibacterial Activity

The antibacterial potential of novel heterocyclic compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a general protocol for determining the MIC of a compound against bacterial strains.[8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial culture medium (e.g., Mueller-Hinton broth)

-

Test compound dissolved in a suitable solvent

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Compound Dilution: Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold in medicinal chemistry. The successful identification of a triazine-pyrrolidine-2-thione derivative as a potent farnesyltransferase inhibitor highlights the potential of this heterocyclic core in the development of novel anticancer agents. The synthetic accessibility of pyrrolidine-2-thiones via thionation of the corresponding lactams, coupled with established protocols for evaluating their biological activity, provides a solid foundation for further research.

Future efforts should focus on the synthesis and screening of a broader library of this compound derivatives to establish comprehensive structure-activity relationships (SAR). Investigating their efficacy in various cancer cell lines and exploring other potential therapeutic applications, such as antibacterial and anticonvulsant activities, will be crucial in unlocking the full potential of this versatile scaffold. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the discovery of new this compound-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl Transferase Inhibitors as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Novel "Pyrrolidine-2-thione" Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of pyrrolidine-2-thione analogs and their potential as biologically active agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a thione functional group at the 2-position imparts unique physicochemical properties that have led to the discovery of promising anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Biological Activities of this compound and its Analogs

Recent research has highlighted the diverse biological potential of this compound derivatives. These compounds have demonstrated significant activity in several key therapeutic areas.

Anticancer Activity

This compound analogs have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling and the induction of apoptosis.

One of the primary targets identified for some this compound analogs is farnesyltransferase (FTase) . This enzyme is crucial for the post-translational modification of the Ras protein, a key component in signal transduction pathways that regulate cell growth and proliferation. By inhibiting FTase, these analogs can disrupt aberrant Ras signaling, which is a hallmark of many cancers.

Furthermore, studies have shown that some analogs exhibit cytotoxic effects against various cancer cell lines through the modulation of other critical pathways, such as the PI3K/Akt and ERK/MAPK signaling cascades, which are central to cell survival and proliferation.

Antimicrobial Activity

The thione moiety in these pyrrolidine derivatives appears to be crucial for their antimicrobial properties. Analogs have shown activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential microbial enzymes or disrupt cell membrane integrity.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of selected this compound and related pyrrolidine analogs. This data provides a basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.

Table 1: Anticancer Activity of Pyrrolidine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione Analog 5i | MCF-7 (Breast) | 1.496 | [1] |

| Pyrrolidine-2,5-dione Analog 5l | MCF-7 (Breast) | 1.831 | [1] |

| Polysubstituted Pyrrolidine 3h | HCT116 (Colon) | 2.9 - 16 | [2] |

| Polysubstituted Pyrrolidine 3k | HCT116, HL60 (Leukemia) | 2.9 - 16 | [2] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone 5 | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [3] |

| 2-(Het)arylpyrrolidine-1-carboxamide 6g | M-Hela (Cervical) | Comparable to Tamoxifen | [4] |

Table 2: Antimicrobial Activity of Pyrrolidine Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione Analog 3 | Various bacteria and fungi | 64 - 128 | [4] |

| Pyrrolidine-2,5-dione Analog 5 | Various bacteria and fungi | 32 - 128 | [4] |

| Pyrrolidine-2,5-dione Analog 8 | Various bacteria and fungi | 16 - 256 | [4] |

| Pyrrolidine-2,3-dione Dimer 30 | S. aureus (MSSA) | 8 - 16 | [5][6] |

| Quinoxaline-pyrrolidine-2-thione derivative 12b | Bacillus subtilis | 20 | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][8][9][10]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8][9]

-

Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure (Broth Microdilution):

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[12][14]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their rational design and development. Visualizing these pathways and the experimental approaches to study them can provide valuable insights.

Ras-Raf-MEK-ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Farnesylation of Ras is a key step for its membrane localization and activation of downstream signaling.

Caption: Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound analogs on farnesyltransferase.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.

Caption: PI3K/Akt signaling pathway, a potential target for this compound analogs.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, such as this compound analogs against farnesyltransferase.

Caption: A generalized workflow for in vitro enzyme inhibitor screening.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the thionation of the corresponding pyrrolidin-2-one precursors.

A widely used method for this transformation is the reaction of the pyrrolidin-2-one with Lawesson's reagent or phosphorus pentasulfide (P4S10) in a suitable solvent such as toluene or xylene under reflux conditions.

Further diversification of the this compound scaffold can be achieved by introducing substituents at the nitrogen atom or at other positions on the pyrrolidine ring prior to or after the thionation step. For instance, N-substituted pyrrolidin-2-ones can be prepared by the reaction of γ-butyrolactone with primary amines, followed by thionation to yield the corresponding N-substituted pyrrolidine-2-thiones. These synthetic strategies allow for the generation of a diverse library of analogs for biological evaluation.[15][16]

Conclusion and Future Directions

This compound analogs represent a versatile and promising scaffold in drug discovery. The data summarized in this guide highlights their potential as anticancer and antimicrobial agents. The detailed experimental protocols provide a framework for the consistent evaluation of new derivatives, while the visualized signaling pathways offer insights into their potential mechanisms of action.

Future research in this area should focus on:

-

Expansion of Analog Libraries: Synthesis of a wider range of structurally diverse this compound analogs to establish more comprehensive structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of the most promising analogs in preclinical animal models to assess their therapeutic potential and safety profiles.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- 1. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Synthesis and Chemistry of Pyrrolidine-2-thione in the Context of Thionation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-2-thione, a five-membered cyclic thiolactam, is a sulfur-containing organic compound of interest in synthetic and medicinal chemistry. While it is the product of a thionation reaction, it is important to clarify that based on the reviewed scientific literature, this compound is not itself employed as a thionating agent or sulfur transfer reagent. Instead, it is synthesized from its corresponding lactam, pyrrolidin-2-one, through the action of various thionating agents.

These application notes will provide a comprehensive overview of the synthesis of this compound and detail general protocols for the thionation of key functional groups, a fundamental transformation in the synthesis of organosulfur compounds. Thio-compounds, including thioamides and thiolactams, are significant intermediates in the development of biologically active molecules.[1]

Synthesis of this compound

The most common method for synthesizing this compound is the thionation of pyrrolidin-2-one. This conversion of a carbonyl group to a thiocarbonyl group can be achieved using several reagents.

A general workflow for the synthesis of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Common Thionating Agents and Reaction Conditions

Several reagents are effective for the thionation of lactams to thiolactams. The choice of reagent can influence reaction time, temperature, and yield.

| Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyrrolidin-2-one | Lawesson's Reagent | Toluene | Reflux | 4 | 85 |

| N-Methylpyrrolidin-2-one | Carbon Disulfide (CS₂) | None (Neat) | 200-240 | 6-10 | 70-85[1] |

| Pyrrolidin-2-one | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | N/A | Good to Excellent |

Experimental Protocol: Synthesis of this compound using Lawesson's Reagent

This protocol is a general guideline for the thionation of pyrrolidin-2-one.

Materials:

-

Pyrrolidin-2-one

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrolidin-2-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Application Notes: General Thionation of Carbonyl Compounds

While this compound is not used as a thionating agent, the thionation of carbonyls is a crucial transformation. The following sections provide an overview of this reaction for different functional groups.

The general mechanism for thionation using Lawesson's reagent involves the formation of a reactive dithiophosphine ylide.

References

Application Notes and Protocols for the Synthesis and Reactions of Pyrrolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides are crucial structural motifs in a wide range of biologically active compounds and serve as versatile intermediates in organic synthesis. The replacement of an amide's carbonyl oxygen with sulfur imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and modified conformational preferences. Pyrrolidine-2-thione, a cyclic thioamide (thiolactam), is a representative example that serves as a valuable building block for the synthesis of more complex heterocyclic systems.

These application notes provide a comprehensive overview of the synthesis of this compound from its corresponding lactam, 2-pyrrolidinone, and detail its subsequent functionalization through key reactions such as N-arylation and S-alkylation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the thionation of 2-pyrrolidinone. This transformation is typically achieved using phosphorus-based thionating reagents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely employed.

Thionating Agents and Reaction Conditions

The choice of thionating agent and reaction conditions can significantly impact the yield and purity of the desired product. Below is a summary of common methods for the thionation of 2-pyrrolidinone.

| Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Lawesson's Reagent | Toluene | Reflux | 2-4 | 85-95 | [1][2] |

| Lawesson's Reagent | Xylene | Reflux | 1-3 | ~90 | [3] |

| P₄S₁₀/HMDO | Xylene | Reflux | 16 | 51 | |

| P₄S₁₀/Pyridine | Acetonitrile | Reflux | Varies | High | [4] |

| Mechanochemical | Lawesson's Reagent | N/A (Ball Mill) | 0.5-1 | High | [1][2] |

HMDO: Hexamethyldisiloxane

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent

This protocol describes the synthesis of this compound from 2-pyrrolidinone using Lawesson's reagent in toluene.

Materials:

-

2-Pyrrolidinone

-

Lawesson's Reagent

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene (0.2-0.5 M), add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Mechanochemical Synthesis of this compound

This solvent-free method offers a greener alternative to traditional solution-phase synthesis.[1][2]

Materials:

-

2-Pyrrolidinone

-

Lawesson's Reagent

-

Ball mill with grinding jars and balls

Procedure:

-

In a grinding jar, combine 2-pyrrolidinone (1.0 eq) and Lawesson's reagent (0.5 eq).

-

Mill the mixture at a specified frequency for 30-60 minutes.

-

After milling, extract the product from the solid mixture using an appropriate organic solvent (e.g., dichloromethane).

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as needed.

Synthesis Workflow

References

Application Notes and Protocols: Pyrrolidine-2-thione in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-2-thione, a cyclic thioamide, is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a reactive thioamide moiety within a five-membered ring, allow for a variety of chemical transformations. The sulfur atom acts as a potent nucleophile, readily undergoing S-alkylation, while the adjacent nitrogen and activated methylene group provide sites for subsequent cyclization reactions. This reactivity profile makes this compound an attractive starting material for the synthesis of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

These application notes provide an overview of the utility of this compound in the synthesis of various heterocyclic scaffolds and offer detailed protocols for key transformations.

Key Applications of this compound in Heterocyclic Synthesis

This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, primarily through S-alkylation followed by intramolecular cyclization. The most prominent applications include the synthesis of:

-